

# IUPAC name and synonyms for 6-Chloroquinolin-8-amine

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## Compound of Interest

Compound Name: 6-Chloroquinolin-8-amine

Cat. No.: B129611

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## An In-Depth Technical Guide to 6-Chloroquinolin-8-amine

This document provides a comprehensive technical overview of **6-Chloroquinolin-8-amine** (CAS No: 5470-75-7), a critical heterocyclic intermediate. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a foundational building block in synthetic chemistry. This guide delves into its nomenclature, physicochemical properties, a logical synthetic pathway, key applications, and essential safety protocols, grounding all claims in authoritative sources.

## Core Identity: Nomenclature and Identification

**6-Chloroquinolin-8-amine** is a substituted aromatic amine built upon the quinoline scaffold. The precise placement of the chloro and amino groups at the C6 and C8 positions, respectively, dictates its reactivity and utility as a precursor in multi-step syntheses. Its formal identification is standardized across multiple chemical inventories.

The International Union of Pure and Applied Chemistry (IUPAC) designates the official name for this compound as **6-chloroquinolin-8-amine**<sup>[1][2]</sup>. However, in literature, patents, and commercial catalogs, it is frequently referenced by several synonyms. Understanding these is crucial for comprehensive literature searches.

Identifier Type	Value	Source(s)
IUPAC Name	6-chloroquinolin-8-amine	PubChem[1]
CAS Number	5470-75-7	Santa Cruz Biotechnology, PubChem[1][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> CIN <sub>2</sub>	Alfa Chemistry, PubChem[1][4]
Common Synonyms	8-Amino-6-chloroquinoline, 6-Chloro-8-quinolinamine	Santa Cruz Biotechnology[3]
PubChem CID	79618	PubChem[1]
ChEMBL ID	CHEMBL1594047	PubChem[1]
UNII	5EBB5KL32K	PubChem[1]

## Physicochemical Characteristics

The compound's physical and chemical properties govern its behavior in reactions, its solubility in various solvent systems, and its stability under different conditions. The data presented below are compiled from experimental values and high-quality computational models.

Property	Value	Source(s)
Molecular Weight	178.62 g/mol	PubChem[1][3]
Appearance	Solid (form may vary)	N/A
Melting Point	72-74 °C	Atomax Chemicals Co.,Ltd.[5]
Boiling Point	357.7 °C at 760 mmHg	Atomax Chemicals Co.,Ltd.[5]
Flash Point	170.1 °C	Atomax Chemicals Co.,Ltd.[5]
XLogP3	2.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	PubChem[1]

## A Proposed Synthetic Pathway: Rationale and Protocol

While specific industrial syntheses of **6-Chloroquinolin-8-amine** are often proprietary, a chemically sound and logical pathway can be constructed based on foundational organic chemistry principles, particularly the Skraup synthesis for the quinoline core. This method is robust and adaptable for producing substituted quinolines.

### Expert Rationale

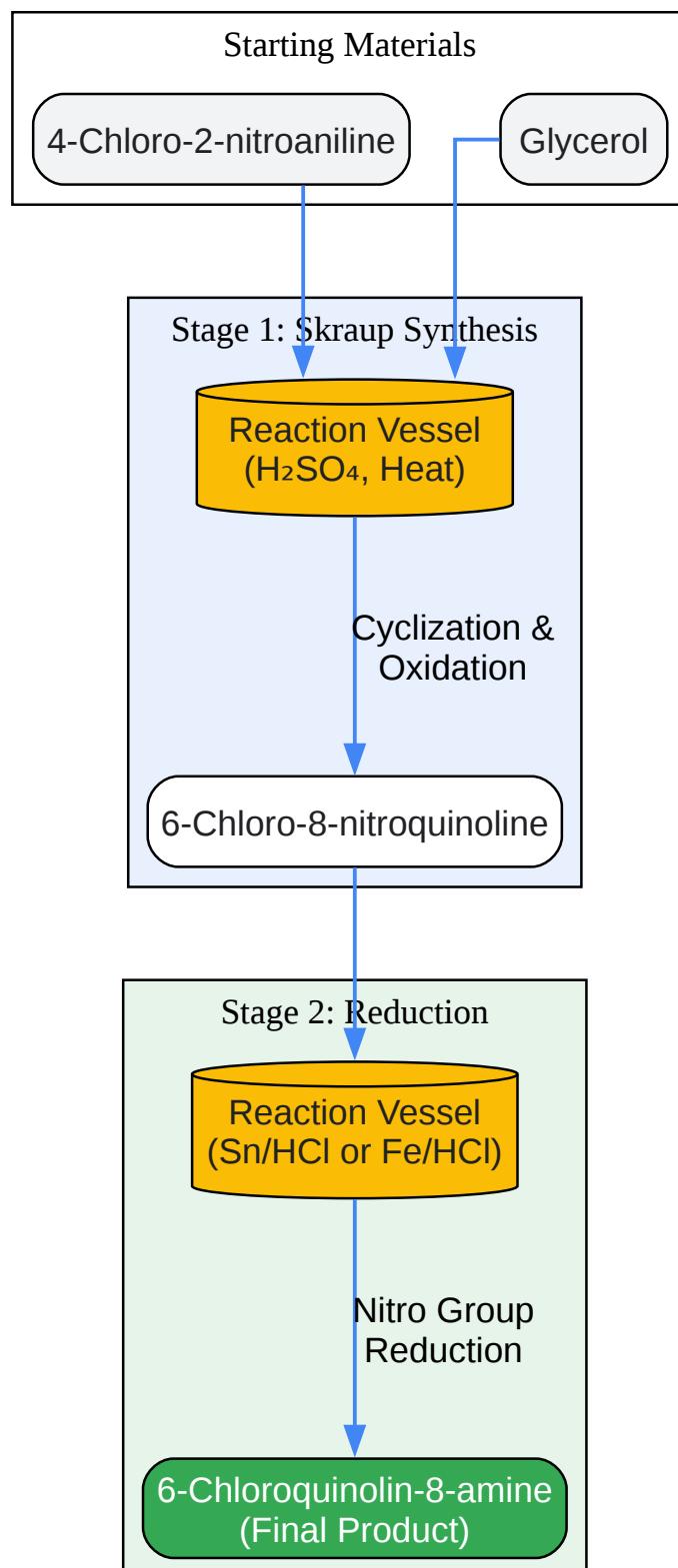
The proposed two-stage synthesis is predicated on building the quinoline ring system first and then installing the required amino group.

- Stage 1: Skraup Synthesis. This classic reaction is the cornerstone for quinoline synthesis. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. For the target molecule, starting with 4-chloro-2-nitroaniline is a logical choice. The chloro-substituent is already in the correct position (which will become position 6 on the quinoline ring), and the nitro group serves as both a directing group and an internal oxidizing

agent for the cyclization reaction. Sulfuric acid acts as both a catalyst and a dehydrating agent.

- Stage 2: Nitro Group Reduction. The product of the Skraup reaction is 6-chloro-8-nitroquinoline. The final step is the selective reduction of the nitro group to an amine. A common and effective method for this transformation is using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is well-established for reducing aromatic nitro groups and is generally high-yielding.

This sequence ensures the correct isomer is formed and leverages reliable, well-documented chemical transformations.



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Caption: Proposed two-stage synthesis workflow for **6-Chloroquinolin-8-amine**.

## Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized under controlled laboratory conditions.

### Stage 1: Synthesis of 6-Chloro-8-nitroquinoline

- To a mechanically stirred solution of concentrated sulfuric acid in a reaction vessel equipped with a reflux condenser, cautiously add 4-chloro-2-nitroaniline.
- Slowly add glycerol to the mixture while maintaining the temperature below 120°C.
- Once the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is exothermic and must be controlled.
- Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
- Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will precipitate the crude product.
- Filter the precipitate, wash thoroughly with water, and dry.
- Purify the crude 6-chloro-8-nitroquinoline by recrystallization from a suitable solvent like ethanol.

### Stage 2: Synthesis of **6-Chloroquinolin-8-amine**

- In a round-bottom flask, suspend the purified 6-chloro-8-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
- Add granular tin (or iron powder) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature with a water bath.
- After the addition is complete, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).
- Filter the hot solution to remove any unreacted tin.

- Cool the filtrate and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the free amine.
- Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting solid is the target compound, **6-Chloroquinolin-8-amine**, which can be further purified by recrystallization.

## Applications in Research and Development

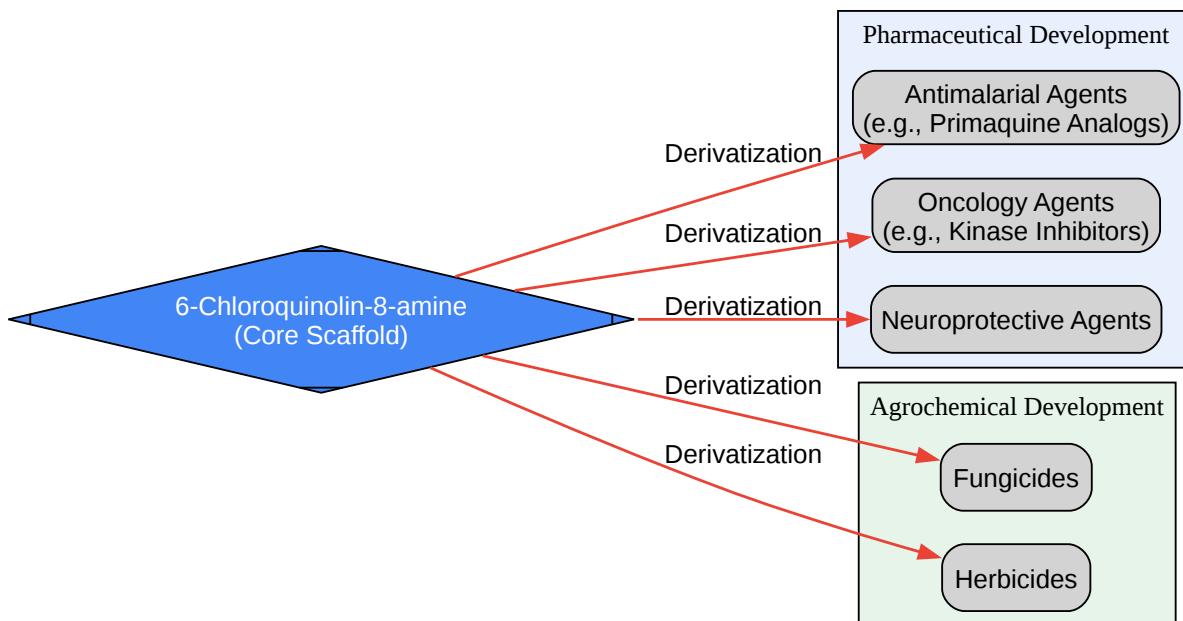
**6-Chloroquinolin-8-amine** is not typically an end-product but rather a high-value intermediate. Its utility stems from the versatile quinoline scaffold, which is recognized as a "privileged structure" in medicinal chemistry and agrochemistry.

## Scaffold for Pharmaceutical Agents

The 8-aminoquinoline core is the foundational pharmacophore for a class of antimalarial drugs, including primaquine and tafenoquine.<sup>[6]</sup> These drugs are essential for eradicating the dormant liver stages of *Plasmodium vivax* malaria.<sup>[7]</sup> **6-Chloroquinolin-8-amine** serves as a key starting material for synthesizing novel analogues of these drugs. The introduction of the chloro group at the 6-position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in drug development to:

- Enhance metabolic stability.
- Improve binding affinity to the target protein.
- Modify solubility and bioavailability.

Furthermore, the broader chloroquinoline scaffold is heavily investigated in oncology. Derivatives are known to act as kinase inhibitors, which are crucial in cancer signaling pathways.<sup>[8][9]</sup> The amino group at the C8 position provides a reactive handle for chemists to append various side chains, enabling the exploration of a vast chemical space to identify potent and selective therapeutic agents.



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Caption: **6-Chloroquinolin-8-amine** as a central intermediate in R&D.

## Intermediate in Agrochemical Synthesis

Beyond medicine, this compound is a valuable precursor for creating fungitoxic analogs.[3][10] The quinoline ring system is present in several commercial fungicides and herbicides. By using **6-Chloroquinolin-8-amine** as a starting point, chemists can develop new crop protection agents, contributing to global food security.[10]

## Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **6-Chloroquinolin-8-amine** is essential to ensure laboratory safety.

## GHS Hazard Classification

Based on available data, the compound is classified with the following hazards:

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.[1]
Skin Corrosion/Irritation	H315	Causes skin irritation.[1]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation. [1]
Specific target organ toxicity	H335	May cause respiratory irritation.

Note: This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[11]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[11]
  - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

## Storage Recommendations

- Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

- Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]
- Incompatibilities: Keep away from strong oxidizing agents.

## Conclusion

**6-Chloroquinolin-8-amine** is a fundamentally important chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its well-defined structure, characterized by the versatile 8-aminoquinoline scaffold and a strategically placed chloro-substituent, makes it a prime candidate for the synthesis of a diverse range of bioactive molecules. A thorough understanding of its properties, synthetic routes, and safety requirements enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities.

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